2-Methoxybenzoyl phosphate
CAS No.:
Cat. No.: VC1936558
Molecular Formula: C8H9O6P
Molecular Weight: 232.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9O6P |
|---|---|
| Molecular Weight | 232.13 g/mol |
| IUPAC Name | phosphono 2-methoxybenzoate |
| Standard InChI | InChI=1S/C8H9O6P/c1-13-7-5-3-2-4-6(7)8(9)14-15(10,11)12/h2-5H,1H3,(H2,10,11,12) |
| Standard InChI Key | XVCVXUDUTXPZSB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)OP(=O)(O)O |
Introduction
2-Methoxybenzoyl phosphate is an aromatic acyl phosphate derivative characterized by a methoxy-substituted benzoyl group linked to a phosphate moiety. It serves as a specialized substrate for enzymatic assays due to its unique optical properties and reactivity. Below is a detailed analysis of its structure, synthesis, properties, and applications, supported by experimental data from peer-reviewed studies.
Synthesis and Stability
The synthesis involves reacting 2-methoxybenzoyl chloride with a phosphate source. A validated method includes:
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Preparation of 2-methoxybenzoyl chloride: Derived from 2-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride .
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Phosphorylation: Reaction with silver phosphate or tetraalkyl pyrophosphates to yield the acyl phosphate .
Critical notes:
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The compound is moisture-sensitive and requires inert storage conditions .
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Stability in solution varies; it decomposes in methanol to release phosphate groups, a property exploited in mechanistic studies .
Physicochemical Properties
Optical Characteristics
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Fluorescence: Exhibits an emission band at 390 nm (excitation in near-UV), which diminishes upon hydrolysis .
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UV-Vis Absorption:
Comparative Kinetics in Enzymatic Assays
2-Methoxybenzoyl phosphate demonstrates superior substrate properties for acylphosphatase isoforms compared to benzoyl phosphate:
| Parameter | Muscular Isoenzyme | Organ Common Isoenzyme |
|---|---|---|
| Kₘ (μM) | 0.12 | 0.09 |
| Vₘₐₓ (μmol/min/mg) | 8.5 | 10.2 |
Data indicate higher catalytic efficiency (Vₘₐₓ/Kₘ) due to enhanced enzyme-substrate affinity .
Applications in Biochemical Research
Continuous Enzymatic Assays
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Fluorimetric assays: Real-time monitoring of acylphosphatase activity via fluorescence quenching upon hydrolysis .
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Spectrophotometric assays: High sensitivity at 301 nm enables UV-based detection with lower substrate concentrations .
Research Gaps and Future Directions
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